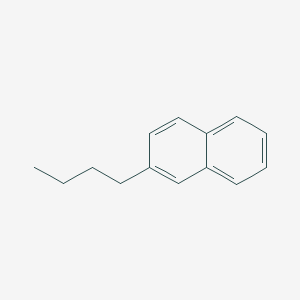
2-Butylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylnaphthalene is a chemical compound derived from naphthalene by substituting a butyl group at one of its rings. It is part of the larger family of alkyl naphthalenes, which have various applications in chemical synthesis, materials science, and sometimes in organic electronics due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of alkyl naphthalenes, including 2-butylnaphthalene, often involves catalytic processes or direct alkylation methods. For instance, gold-catalyzed dimerization via a highly selective carbon nucleophile pathway has been developed for the facile synthesis of 2-phenylnaphthalenes, demonstrating the potential approaches for synthesizing similar alkylated naphthalenes (Wang et al., 2011).
Molecular Structure Analysis
Alkyl naphthalenes, including 2-butylnaphthalene, exhibit a molecular structure where the alkyl group's introduction influences the naphthalene core's electronic and steric properties. Detailed structural analysis through techniques such as NMR and crystallography reveals how substitution patterns affect molecular conformation and stability. For example, studies on tetra-t-butylnaphthalene derivatives offer insights into the steric effects in highly substituted naphthalenes, which can be extrapolated to understand 2-butylnaphthalene's structure (Miki et al., 1992).
Chemical Reactions and Properties
2-Butylnaphthalene's chemical reactivity is influenced by its alkyl group, affecting its participation in various organic reactions. The compound's reactivity towards electrophilic aromatic substitution, oxidation, and other reactions can be inferred from studies on similar alkyl naphthalenes. For example, the oxidation mechanism of 2-methylnaphthalene by OH radicals provides insight into how alkyl substitutions on naphthalenes affect their atmospheric reactivity (Wu et al., 2015).
Physical Properties Analysis
The physical properties of 2-butylnaphthalene, such as melting point, boiling point, and solubility, are determined by its molecular structure. Alkyl groups tend to lower the symmetry of the naphthalene ring, potentially altering its physical state, solubility in various solvents, and thermal properties. Research on derivatives like 2,6-di-tert-butylnaphthalene provides valuable data on how tert-butyl substitutions impact naphthalene's physical characteristics, offering clues about the physical properties of 2-butylnaphthalene (Rheingold et al., 2000).
Chemical Properties Analysis
2-Butylnaphthalene's chemical properties, including reactivity patterns, stability under various conditions, and susceptibility to photoreaction, can be understood through studies on similar compounds. The synthesis and photoreaction of tetra-t-butylnaphthalene, for example, shed light on the photochemical stability and isomerization behavior of heavily alkyl-substituted naphthalenes, which can be relevant to understanding 2-butylnaphthalene's behavior under light exposure (Miki et al., 1992).
Applications De Recherche Scientifique
Chemical Synthesis and Photoreaction Studies : 1,2,3,4-Tetra-t-butylnaphthalene, a highly crowded naphthalene derivative similar to 2-Butylnaphthalene, was synthesized and its photoreaction properties were studied (Miki, Ema, Shimizu, Nakatsuji, & Yoshida, 1992).
Polymorphism and Solid-State NMR Studies : Research has focused on polymorphs of 2,6-di-tert-butylnaphthalene, examining their structures and dynamics using NMR spectroscopy and other methods (Rheingold, Figueroa, Dybowski, & Beckmann, 2000).
Catalysis in Chemical Reactions : The liquid phase Friedel–Crafts acylation of 2-methylnaphthalene, a reaction related to 2-Butylnaphthalene synthesis, has been investigated using zeolite catalysts (Yuan, Li, Liu, & Zhang, 2008).
Thermodynamic Stability and Fluorescence Properties : Studies on the thermodynamic properties and fluorescence of polycyclic aromatic hydrocarbons (PAHs) like 2,6-di-tert-butylnaphthalene provide insights into the stability and optical properties of these compounds (Santos, Oliveira, Ribeiro da Silva, & Monte, 2016).
Catalytic Performance in Chemical Synthesis : The tert-butylation of naphthalene, a process relevant to the production of compounds like 2-Butylnaphthalene, has been improved through desilication and dealumination of zeolite catalysts (Huang, Zhang, Han, Zhang, Lu, Xu, Yuan, & Xu, 2019).
Liquid Crystalline Semiconducting Materials : Research into dialkyl derivatives of 2-phenylnaphthalene, related to 2-Butylnaphthalene, focuses on their liquid crystalline behaviors and electronic charge carrier transport (Takayashiki & Hanna, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-butylnaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAMWVYNAVUZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150401 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylnaphthalene | |
CAS RN |
1134-62-9 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


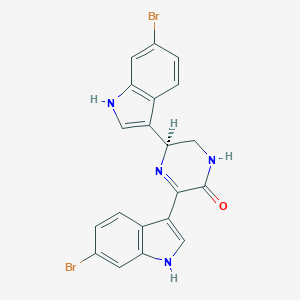
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)

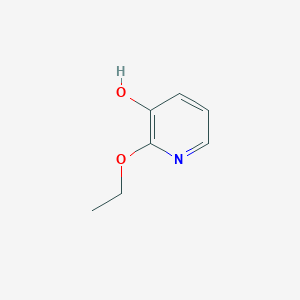

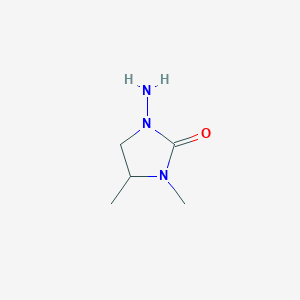
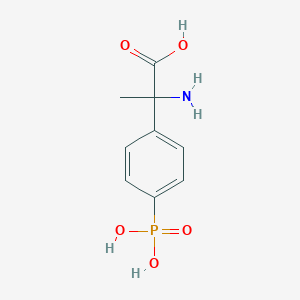
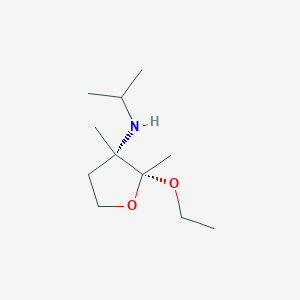
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
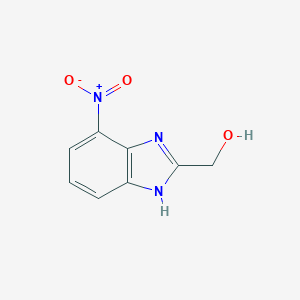
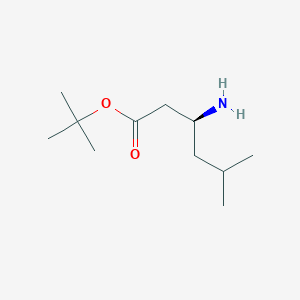
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)